

Spectroscopic Profile of 1-(3-Hydroxy-1-adamantyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3-Hydroxy-1-adamantyl)ethanone
Cat. No.:	B1200301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the adamantane derivative, **1-(3-Hydroxy-1-adamantyl)ethanone**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **1-(3-hydroxy-1-adamantyl)ethanone**
- Synonyms: 1-Acetyl-3-hydroxyadamantane, 1-Hydroxy-3-acetyladamantane
- CAS Number: 39917-38-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₂H₁₈O₂[\[1\]](#)
- Molecular Weight: 194.27 g/mol [\[1\]](#)

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for **1-(3-Hydroxy-1-adamantyl)ethanone**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rigid cage-like structure of the adamantane core, the proton and carbon environments are well-defined, leading to a characteristic NMR spectrum. The presence of hydroxyl and acetyl groups at the bridgehead positions influences the chemical shifts of the nearby protons and carbons. The predicted data is based on established chemical shift values for adamantane derivatives and the electronic effects of the substituents.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 2.15	Singlet	3H	$-\text{C}(\text{O})\text{CH}_3$
~ 1.90 - 2.10	Multiplet	2H	Adamantane CH_2
~ 1.70 - 1.85	Multiplet	8H	Adamantane CH_2
~ 1.60	Singlet (broad)	1H	$-\text{OH}$
~ 1.50 - 1.65	Multiplet	4H	Adamantane CH

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Assignment
~ 209.0	C=O
~ 68.0	C-OH
~ 50.0	Quaternary C
~ 45.0 - 49.0	Adamantane CH ₂
~ 35.0 - 40.0	Adamantane CH ₂
~ 30.0 - 35.0	Adamantane CH
~ 28.0	-C(O)CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-(3-Hydroxy-1-adamantyl)ethanone** is expected to be dominated by strong absorptions from the hydroxyl and carbonyl functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
~ 1705	Strong	C=O stretch (ketone)
1450 - 1350	Medium	C-H bend (alkane)
1250 - 1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns resulting from the loss of the acetyl group and water.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
194	Moderate	[M] ⁺ (Molecular Ion)
179	Low	[M - CH ₃] ⁺
176	Low	[M - H ₂ O] ⁺
151	High	[M - COCH ₃] ⁺
43	Very High	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of **1-(3-Hydroxy-1-adamantyl)ethanone** is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3.1.3. ¹³C NMR Acquisition Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

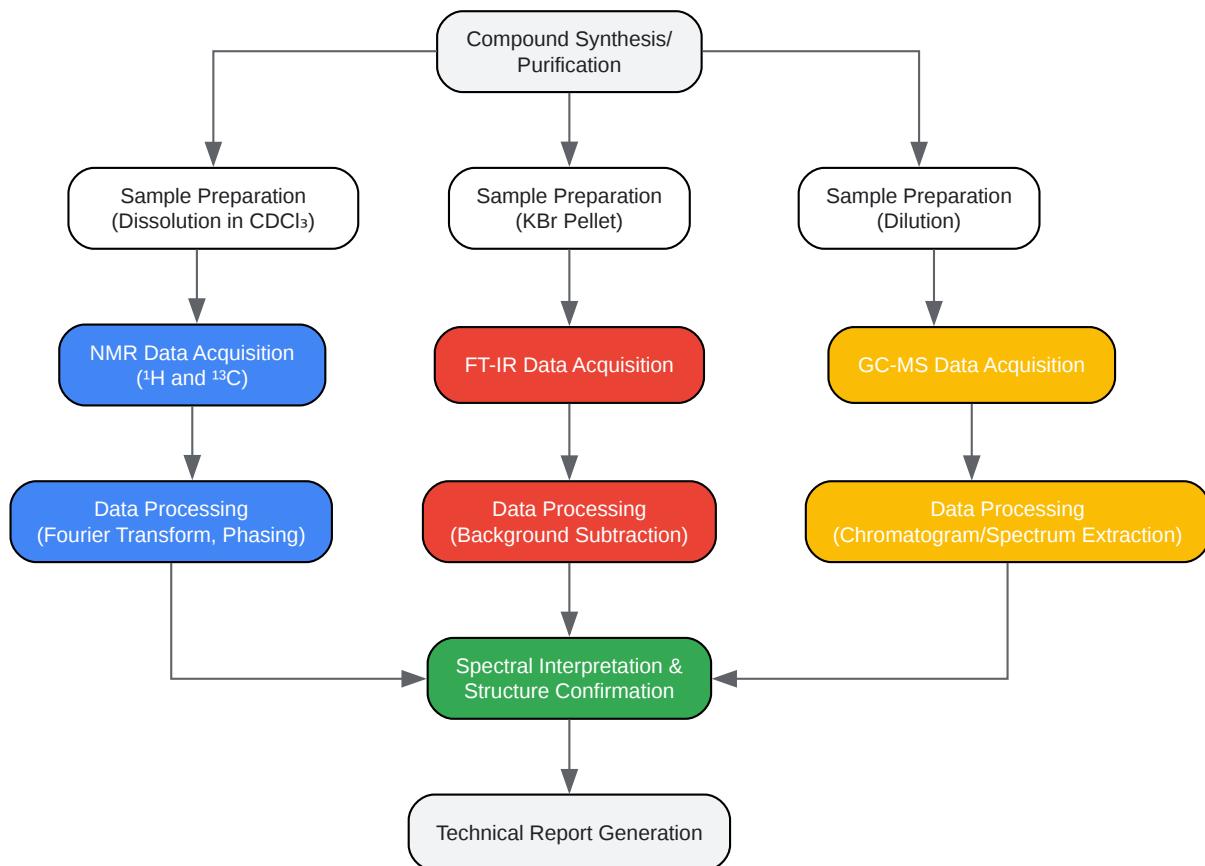
Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)


3.3.1. Sample Preparation A dilute solution of the sample is prepared by dissolving 1 mg of **1-(3-Hydroxy-1-adamantyl)ethanone** in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

3.3.2. Instrumentation and Conditions A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is used for the analysis. The typical operating conditions are as follows:

- Injector Temperature: 250 °C
- Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.
- MS Transfer Line Temperature: 280 °C.
- MS Ion Source Temperature: 230 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(3-Hydroxy-1-adamantyl)ethanone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Hydroxy-1-adamantyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200301#spectroscopic-data-of-1-3-hydroxy-1-adamantyl-ethanone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com